molecular formula C12H10N2 B3044145 Azobenzene-D10 CAS No. 30504-49-5

Azobenzene-D10

Cat. No. B3044145
Key on ui cas rn: 30504-49-5
M. Wt: 192.28 g/mol
InChI Key: DMLAVOWQYNRWNQ-LHNTUAQVSA-N
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Patent
US05618979

Procedure details

A solution of 25% aqueous tetramethylammonium hydroxide (8 mL) was concentrated under vacuum at 75° C. until solid material formed. Azobenzene (1.8 g) and aniline (10 mL) were added and the solution was stirred under the same conditions for 4 hours and then in the presence of air for 12 hours. Analysis of the reaction by HPLC revealed 90% yield of 4-(phenylazo)diphenylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[N:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>NC1C=CC=CC=1>[CH:12]1[CH:13]=[CH:14][C:9]([NH:1][C:12]2[CH:11]=[CH:10][C:9]([N:1]=[N:2][C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=3)=[CH:14][CH:13]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under the same conditions for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
A solution of 25% aqueous tetramethylammonium hydroxide (8 mL) was concentrated under vacuum at 75° C. until solid material
CUSTOM
Type
CUSTOM
Details
formed
WAIT
Type
WAIT
Details
in the presence of air for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Analysis of the reaction by HPLC

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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